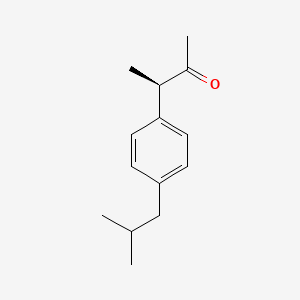

(R)-3-(4-Isobutyl-phenyl)-butan-2-one

Beschreibung

(R)-3-(4-Isobutyl-phenyl)-butan-2-one is a chiral ketone derivative featuring a phenyl ring substituted with an isobutyl group at the para position and a ketone group at the second carbon of a four-carbon chain. Its stereochemistry (R-configuration) and bulky isobutyl substituent distinguish it from simpler phenylbutanone analogs.

Eigenschaften

Molekularformel |

C14H20O |

|---|---|

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

(3R)-3-[4-(2-methylpropyl)phenyl]butan-2-one |

InChI |

InChI=1S/C14H20O/c1-10(2)9-13-5-7-14(8-6-13)11(3)12(4)15/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |

InChI-Schlüssel |

VOYZJYGIHFRNAG-NSHDSACASA-N |

Isomerische SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)C |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(R)-3-(4-Isobutyl-phenyl)-butan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung verwenden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Nitro- oder halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

(R)-3-(4-Isobutyl-phenyl)-butan-2-on hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelentwicklung untersucht.

Industrie: Wird zur Herstellung von Duftstoffen, Aromen und anderen aromatischen Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (R)-3-(4-Isobutyl-phenyl)-butan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der aromatische Ring und die funktionellen Gruppen der Verbindung ermöglichen es ihr, an verschiedenen biochemischen Wechselwirkungen teilzunehmen, was möglicherweise die Enzymaktivität, Rezeptorbindung und Signaltransduktionswege beeinflusst. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind im Gange, um seinen genauen Wirkmechanismus aufzuklären.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(4-Isobutyl-phenyl)-butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-(4-Isobutyl-phenyl)-butan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Wirkmechanismus

The mechanism of action of ®-3-(4-Isobutyl-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine (): Electron-withdrawing group increases polarity and enzyme-binding affinity. Hydroxy/Methoxy (Zingerone): Polar groups enable hydrogen bonding, influencing solubility and antioxidant activity .

- Stereochemistry : The (R)-configuration of the target compound may offer enantioselective interactions with biological targets, a factor absent in racemic or simpler analogs .

Tyrosinase Inhibition

Q & A

Q. What are the optimal conditions for the asymmetric synthesis of (R)-3-(4-Isobutyl-phenyl)-butan-2-one to achieve high enantiomeric excess?

Methodological Answer: Asymmetric synthesis of chiral ketones like (R)-3-(4-Isobutyl-phenyl)-butan-2-one can be achieved using chiral transition metal catalysts. For example, ruthenium complexes with phosphine ligands (e.g., [(R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)) have demonstrated high enantioselectivity in similar ketone syntheses . Key parameters include:

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of (R)-3-(4-Isobutyl-phenyl)-butan-2-one?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the isobutyl-phenyl substituents and ketone group. Compare chemical shifts with structurally related compounds (e.g., 4-phenyl-2-butanone, δ ~2.1 ppm for the methyl ketone group) .

- Chiral HPLC : Use columns like CHIRALCEL® OD-H with hexane/isopropanol (95:5) to verify enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₄H₂₀O; expected [M+H]+ = 205.1594) .

Q. What are the key safety protocols for storing and handling (R)-3-(4-Isobutyl-phenyl)-butan-2-one based on its physicochemical properties?

Methodological Answer:

- Storage : Store at -20°C in amber vials to prevent thermal degradation and photolysis, as recommended for analogous aryl ketones .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Waste must be segregated and treated by certified hazardous waste facilities .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, as organic ketones are prone to oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for (R)-3-(4-Isobutyl-phenyl)-butan-2-one enantiomers?

Methodological Answer: Contradictions in bioactivity may arise from enantiomeric impurities or assay variability. To address this:

- Enantiopurity Verification : Re-analyze batches using chiral HPLC and compare with reference standards .

- Standardized Assays : Use harmonized in vitro models (e.g., CYP450 enzyme assays with controlled pH and temperature) to minimize inter-lab variability .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IFRA safety assessments for structurally related ketones) to identify consensus trends .

Q. What computational chemistry approaches are suitable for predicting the reactivity of (R)-3-(4-Isobutyl-phenyl)-butan-2-one in organic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electrophilic attack sites on the ketone group. Compare with NIST Chemistry WebBook data for similar compounds .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics using GROMACS .

- Docking Studies : Predict binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Q. What experimental design considerations are critical when studying the photostability of (R)-3-(4-Isobutyl-phenyl)-butan-2-one under various light conditions?

Methodological Answer:

- Light Source Calibration : Use calibrated UV-Vis lamps (e.g., 365 nm for UVA) and measure irradiance with a radiometer .

- Degradation Monitoring : Collect time-point samples for LC-MS analysis to track photoproduct formation (e.g., oxidation to carboxylic acids) .

- Control Groups : Include dark controls and antioxidants (e.g., BHT) to differentiate light-induced vs. thermal degradation pathways .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.